molecular formula C17H24FN3O2 B5315583 2-[4-(4-fluorobenzyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]acetamide

2-[4-(4-fluorobenzyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]acetamide

Cat. No. B5315583
M. Wt: 321.4 g/mol
InChI Key: KSCRPWQBGBJPCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(4-fluorobenzyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]acetamide is a compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is a member of the diazepanone family and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of 2-[4-(4-fluorobenzyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]acetamide is not fully understood. However, it is believed to act on the GABA-A receptor, which is involved in the regulation of neurotransmitter activity in the brain. This compound may enhance the activity of GABA-A receptors, leading to a decrease in neuronal activity and a reduction in the symptoms associated with various diseases.
Biochemical and Physiological Effects:
2-[4-(4-fluorobenzyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]acetamide has been shown to have various biochemical and physiological effects. It has been found to reduce the proliferation of cancer cells, decrease the frequency and severity of seizures, and reduce anxiety-like behavior in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[4-(4-fluorobenzyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]acetamide in lab experiments is its potential therapeutic properties. It has shown promising results in various studies and may be a useful tool in the development of new treatments for various diseases. However, one of the limitations of using this compound is the lack of understanding of its mechanism of action. Further research is needed to fully understand its effects and potential applications.

Future Directions

There are several future directions for research on 2-[4-(4-fluorobenzyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]acetamide. One area of interest is the development of new treatments for cancer. This compound has shown promising results in reducing the proliferation of cancer cells and may be a useful tool in the development of new cancer therapies.
Another area of interest is the treatment of anxiety disorders. 2-[4-(4-fluorobenzyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]acetamide has been shown to reduce anxiety-like behavior in animal models and may be a useful tool in the development of new treatments for anxiety disorders.
Finally, there is a need for further research to fully understand the mechanism of action of this compound. This knowledge may lead to the development of more effective treatments for various diseases.

Synthesis Methods

The synthesis of 2-[4-(4-fluorobenzyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]acetamide involves the reaction of 4-fluorobenzylamine with 3-isopropyl-5-oxo-1,4-diazepan-1-yl acetyl chloride. The reaction takes place in the presence of a base and an appropriate solvent. The compound is then purified through crystallization or chromatography.

Scientific Research Applications

2-[4-(4-fluorobenzyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]acetamide has been extensively studied for its potential therapeutic properties. It has shown promising results in the treatment of various diseases, including cancer, epilepsy, and anxiety disorders.

properties

IUPAC Name

2-[4-[(4-fluorophenyl)methyl]-5-oxo-3-propan-2-yl-1,4-diazepan-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24FN3O2/c1-12(2)15-10-20(11-16(19)22)8-7-17(23)21(15)9-13-3-5-14(18)6-4-13/h3-6,12,15H,7-11H2,1-2H3,(H2,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSCRPWQBGBJPCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CN(CCC(=O)N1CC2=CC=C(C=C2)F)CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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